2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole ring is formed through a condensation reaction between an aldehyde and an amine, often using a cyclization agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the imidazole core.
Amination: The ethanamine group is introduced through an amination reaction, where an amine source reacts with the intermediate compound.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the imidazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of imidazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole derivatives with different substituents.
Chlorophenyl compounds: Compounds containing chlorophenyl groups with varying structures.
Uniqueness: 2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride is unique due to its specific combination of the imidazole core and the chlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15;;/h1-8,12H,9,17H2,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZMZLPKUSZDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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